Comparative Tau Aggregate Binding Affinity: Differentiating 5-Bromo-4-methylbenzo[d]thiazol-2-amine from its Regioisomer
In a fluorimetric assay measuring the displacement of thiazine red R from human Tau aggregates, 5-Bromo-4-methylbenzo[d]thiazol-2-amine demonstrated a significantly higher affinity (IC50 = 1.41 nM) compared to its regioisomer, 4-Bromo-5-methylbenzo[d]thiazol-2-amine (IC50 = 5.10 nM) [1][2]. This represents a 3.6-fold improvement in potency, underscoring the importance of the precise bromine and methyl positioning for optimal target engagement.
| Evidence Dimension | Inhibition of human Tau aggregate binding |
|---|---|
| Target Compound Data | IC50 = 1.41 nM |
| Comparator Or Baseline | 4-Bromo-5-methylbenzo[d]thiazol-2-amine (regioisomer): IC50 = 5.10 nM |
| Quantified Difference | 3.6-fold higher potency (lower IC50) |
| Conditions | Displacement of thiazine red R from human Tau aggregate expressed in E. coli, measured by fluorimetric analysis after 30 minutes. |
Why This Matters
This data provides a direct, quantitative justification for selecting the 5-bromo-4-methyl isomer over the 4-bromo-5-methyl isomer for research programs targeting Tau aggregation, a key pathological hallmark of Alzheimer's disease and other tauopathies.
- [1] BindingDB. (n.d.). BDBM50402408 (CHEMBL2203332). Affinity Data: IC50 = 1.41 nM for human Tau aggregate. View Source
- [2] BindingDB. (n.d.). BDBM50402407 (CHEMBL2207756). Affinity Data: IC50 = 5.10 nM for human Tau aggregate. View Source
